molecular formula C13H11ClN2O3 B11810792 Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11810792
M. Wt: 278.69 g/mol
InChI Key: HCDYWGYIUACAGE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a formyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Activities

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been studied for its diverse biological activities, including:

  • Antibacterial : Research indicates that pyrazole derivatives exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics .
  • Antifungal : Similar compounds have shown effectiveness against various fungal strains, suggesting that this derivative may also possess antifungal activity .
  • Anti-inflammatory : Some studies have reported anti-inflammatory effects associated with pyrazole derivatives, indicating potential therapeutic applications in treating inflammatory diseases .
  • Antitumor : Preliminary studies suggest that certain pyrazole derivatives can inhibit tumor growth, positioning them as candidates in cancer research .

Biochemical Research

The compound is also valuable in biochemical research, particularly in studying enzyme interactions and mechanisms. Its structure allows it to serve as a ligand in metalloprotein studies, providing insights into the active sites of these proteins . The exploration of structure-activity relationships (SAR) using this compound can lead to the development of more potent derivatives.

Agricultural Applications

Pyrazole derivatives have been investigated for their herbicidal properties. This compound may contribute to developing new herbicides that target specific weeds while minimizing environmental impact .

Material Science

The unique properties of this compound make it a candidate for applications in material science, particularly in the development of organic materials and dyes due to its chromophoric characteristics .

Case Study 1: Antibacterial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the phenolic ring can enhance antibacterial potency.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated the efficacy of this compound in inhibiting pro-inflammatory cytokines in vitro. The findings suggested that this compound could serve as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 1-(2-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 1-(2-nitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the chlorine atom can participate in halogen bonding interactions, which can further modulate the compound’s binding affinity and specificity .

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole derivative notable for its unique structure and potential biological activities. With a molecular formula of C13_{13}H11_{11}ClN2_2O3_3 and a molecular weight of 278.69 g/mol, this compound features a chlorophenyl group and a formyl functional group, which contribute to its reactivity and pharmacological properties .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The general procedure includes:

  • Mixing 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base.
  • Heating the mixture to promote cyclization.
  • Purifying the resulting product through recrystallization or chromatography.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties. The compound was tested against various pathogens, demonstrating effective inhibition zones and low minimum inhibitory concentrations (MIC). For example, similar pyrazole derivatives have reported MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Pyrazole Derivative 7b0.22 - 0.25Staphylococcus aureus
Pyrazole Derivative 10TBDE. coli

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Evaluation : A study on various pyrazole derivatives showed significant antimicrobial activity against clinical isolates of Staphylococcus species, with some compounds exhibiting bactericidal effects at low concentrations .

The biological activity of this compound is likely mediated through its interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways or microbial metabolism. The presence of the formyl group may enhance its binding affinity to these targets, influencing its pharmacological effects.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3

InChI Key

HCDYWGYIUACAGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2Cl

Origin of Product

United States

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